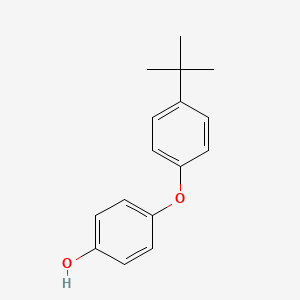

4-(4-tert-Butylphenoxy)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-tert-Butylphenoxy)phenol is an organic compound with the molecular formula C16H18O2. It is a phenolic compound characterized by the presence of a tert-butyl group attached to the phenoxy moiety. This compound is known for its distinct phenolic odor and is used in various industrial applications due to its chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(4-tert-Butylphenoxy)phenol can be synthesized through several methods. One common method involves the condensation of phenol with tert-butylphenol under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the alkylation process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of transalkylation reactions. This method allows for the efficient production of the compound on a large scale. The reaction conditions are optimized to minimize the formation of side products and maximize the yield of the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-tert-Butylphenoxy)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group, resulting in the formation of cyclohexanol derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic reagents such as bromine and nitric acid are used under controlled conditions to achieve selective substitution.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Cyclohexanol derivatives.

Substitution: Halogenated and nitrated phenolic compounds.

Applications De Recherche Scientifique

4-(4-tert-Butylphenoxy)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds, including polymers and resins.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the production of epoxy resins, polycarbonate resins, and phenolic resins.

Mécanisme D'action

The mechanism of action of 4-(4-tert-Butylphenoxy)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-tert-Butylphenol: Similar in structure but lacks the phenoxy group.

4-tert-Butylcatechol: Contains an additional hydroxyl group, leading to different chemical properties.

4-tert-Butylbenzene: Lacks the hydroxyl group, resulting in different reactivity.

Uniqueness

4-(4-tert-Butylphenoxy)phenol is unique due to the presence of both the tert-butyl and phenoxy groups, which confer distinct chemical properties. The combination of these groups allows for specific interactions with molecular targets, making it valuable in various applications .

Activité Biologique

4-(4-tert-Butylphenoxy)phenol is a compound derived from 4-tert-butylphenol, which is known for its diverse biological activities and applications in various fields. This article focuses on the biological activity of this compound, examining its effects on cellular systems, potential therapeutic applications, and environmental interactions.

This compound has the following chemical formula: C15H18O2. It is characterized by a phenolic structure with a tert-butyl group that enhances its lipophilicity and biological activity.

2. Induction of Stress Proteins

The induction of heat shock proteins (HSPs), particularly HSP70, has been linked to the exposure of cells to TBP. In treated melanocytes, HSP70 levels increased significantly, suggesting that the compound may trigger stress responses in cells . This response is crucial for understanding the potential immunogenic effects of phenolic compounds.

3. Immune Response Modulation

The interaction of TBP with dendritic cells (DCs) has been documented, indicating that phenolic compounds can sensitize melanocytes to DC-mediated killing through the upregulation of TRAIL receptors . This suggests a possible role for this compound in modulating immune responses, which may have implications for autoimmune conditions or skin disorders.

4. Microbial Degradation

Interestingly, certain strains of bacteria have been identified that can utilize 4-tert-butylphenol as a sole carbon source. For example, Sphingobium fuliginis strains were isolated from sediment and shown to degrade TBP effectively . This microbial activity highlights the compound's environmental relevance and potential for bioremediation applications.

Case Study 1: Melanocyte Response to TBP

A study focused on the effects of TBP on human melanocytes demonstrated that exposure led to significant alterations in cell viability and stress protein expression. The findings indicated that TBP could induce an autoimmune-like response through enhanced receptor expression on melanocytes .

Case Study 2: Biodegradation of TBP

Research involving Sphingobium fuliginis revealed that these bacteria could completely degrade TBP within 12 hours under laboratory conditions. The metabolic pathway involved hydroxylation followed by meta-cleavage reactions, leading to non-toxic byproducts . This case underscores the potential for employing such bacteria in bioremediation efforts for environments contaminated with phenolic compounds.

Research Findings

Propriétés

IUPAC Name |

4-(4-tert-butylphenoxy)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-16(2,3)12-4-8-14(9-5-12)18-15-10-6-13(17)7-11-15/h4-11,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVMAYXFFONRDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.